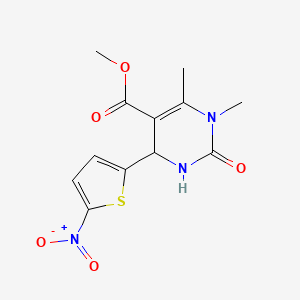![molecular formula C19H23N3O2S B5061694 N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5061694.png)
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide, also known as DAPH-3, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DAPH-3 is a thiol-reactive compound that can be used to modify proteins and peptides, making it a valuable tool in biochemical research.
作用機序
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide works by reacting with thiol groups on cysteine residues in proteins. This reaction leads to the formation of a covalent bond between N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide and the cysteine residue, resulting in the modification of the protein. The modification of the protein can affect its structure and function, allowing for the study of protein behavior in various biological processes.
Biochemical and Physiological Effects:
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been shown to have a variety of biochemical and physiological effects. In one study, N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, potentially leading to improved cognitive function. N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has also been shown to have antioxidant properties, which can protect cells from oxidative damage.
実験室実験の利点と制限
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has several advantages as a tool for scientific research. It is a thiol-reactive compound that can selectively modify cysteine residues in proteins, allowing for the study of protein structure and function. Additionally, N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide can be used as a fluorescent label, allowing for the visualization of biological processes in real-time. However, one limitation of N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the use of N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide in scientific research. One potential application is in the study of protein-protein interactions, where N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide could be used to selectively modify cysteine residues in proteins involved in these interactions. Additionally, N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide could be used in drug discovery as a tool for identifying potential drug targets and screening for potential drug candidates. Finally, N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide could be used in the development of new fluorescent labels for biomolecules, allowing for the visualization of biological processes in real-time.
合成法
The synthesis of N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide involves a multi-step process that starts with the reaction of 4-bromoaniline with N,N-dimethylthiocarbamoyl chloride to form the intermediate N,N-dimethylthiocarbamoyl-4-bromoaniline. This intermediate is then reacted with 4-(dimethylamino)phenylamine to form the final product, N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide.
科学的研究の応用
N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has been used in various scientific research applications, including protein modification, drug discovery, and fluorescent labeling. In protein modification, N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide can be used to selectively modify cysteine residues in proteins, allowing for the study of protein structure and function. N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide has also been used in drug discovery as a tool for identifying potential drug targets and screening for potential drug candidates. Additionally, N-({[4-(dimethylamino)phenyl]amino}carbonothioyl)-4-propoxybenzamide can be used as a fluorescent label for biomolecules, allowing for the visualization of biological processes in real-time.
特性
IUPAC Name |
N-[[4-(dimethylamino)phenyl]carbamothioyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S/c1-4-13-24-17-11-5-14(6-12-17)18(23)21-19(25)20-15-7-9-16(10-8-15)22(2)3/h5-12H,4,13H2,1-3H3,(H2,20,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJMIADGGPPDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(dimethylamino)phenyl]carbamothioyl}-4-propoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5061616.png)


![diisopropyl [hydroxy(3-pyridinyl)methyl]phosphonate](/img/structure/B5061636.png)

![4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenol](/img/structure/B5061646.png)


![1-fluoro-2-[4-(isopropylthio)butoxy]benzene](/img/structure/B5061671.png)
![N-(4-bromophenyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]ethanediamide](/img/structure/B5061674.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5061676.png)
![N-(3-chlorophenyl)-N-formyl-3-methylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxamide](/img/structure/B5061687.png)
![2-{[1-(4-ethylphenyl)-1H-tetrazol-5-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B5061695.png)
![2-{[(7-methoxy-2-naphthyl)oxy]methyl}-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5061711.png)